2-Amino-9-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
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Overview
Description
2-Amino-9-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound that belongs to the class of dibenzoxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. The starting materials are usually aromatic compounds that undergo a series of functional group transformations, including nitration, reduction, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and the use of advanced technologies like microwave-assisted synthesis or flow chemistry can enhance the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or quinones.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents on the aromatic ring or nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction pathway and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of structurally diverse compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity and potential as a pharmacological agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-9-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes involved in metabolic processes.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-9-methyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one include other dibenzoxazepines and related heterocyclic compounds. Examples include:
- 2-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- 2-Amino-9-ethyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the amino group, the methyl and propyl substituents, and the dibenzoxazepine core
Properties
CAS No. |
140412-94-8 |
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Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
8-amino-4-methyl-5-propylbenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C17H18N2O2/c1-3-9-19-16-11(2)5-4-6-15(16)21-14-8-7-12(18)10-13(14)17(19)20/h4-8,10H,3,9,18H2,1-2H3 |
InChI Key |
NIIDNAOMTQCSGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=CC=C2OC3=C(C1=O)C=C(C=C3)N)C |
Origin of Product |
United States |
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